molecular formula C16H22N4O B2865470 6-Amino-4-cyclohexyl-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile CAS No. 337500-60-4

6-Amino-4-cyclohexyl-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B2865470
CAS No.: 337500-60-4
M. Wt: 286.379
InChI Key: BJHIENGXIOZVPE-UHFFFAOYSA-N
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Description

6-Amino-4-cyclohexyl-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a pyranopyrazole derivative characterized by a fused bicyclic scaffold. Its structure includes a cyclohexyl group at position 4, a propyl chain at position 3, and a nitrile group at position 5 (Figure 1). This compound belongs to a class of molecules synthesized via multicomponent reactions, often involving aldehydes, pyrazolones, and malononitrile derivatives . The cyclohexyl substituent distinguishes it from most analogs, which typically feature aromatic or heteroaromatic groups at position 2. Its molecular formula is C₁₈H₂₄N₄O, with a molecular weight of 312.42 g/mol.

Properties

IUPAC Name

6-amino-4-cyclohexyl-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O/c1-2-6-12-14-13(10-7-4-3-5-8-10)11(9-17)15(18)21-16(14)20-19-12/h10,13H,2-8,18H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJHIENGXIOZVPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C2C(C(=C(OC2=NN1)N)C#N)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Four-Component Condensation Framework

The foundational approach for synthesizing dihydropyrano[2,3-c]pyrazole derivatives involves a one-pot, four-component reaction (4CR) between ethyl acetoacetate, hydrazine hydrate, aldehydes, and malononitrile. For 6-amino-4-cyclohexyl-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile, this method requires strategic selection of aldehydes and hydrazine derivatives:

  • Cyclohexanecarbaldehyde introduces the cyclohexyl group at position 4.
  • Propylhydrazine (instead of hydrazine hydrate) provides the 3-propyl substituent on the pyrazole ring.

The reaction proceeds via sequential Knoevenagel condensation, Michael addition, and cyclization, facilitated by bifunctional catalysts. Thiamine hydrochloride (10 mol%) in aqueous medium under ultrasound irradiation achieves 93% yield in 20 minutes for analogous compounds.

Table 1: Optimization of 4CR Conditions for Pyrano[2,3-c]pyrazole Derivatives

Catalyst Solvent Temperature Time Yield (%)
Thiamine HCl Water 25°C 20 min 93
Piperidine Ethanol Reflux 4 h 68
K₂CO₃ Water Reflux 2 h 98

Ultrasound irradiation enhances reaction efficiency by accelerating mass transfer and cavitation-induced activation.

Regioselective Hydrazine Functionalization

Propyl Group Installation via Modified Hydrazines

Introducing the 3-propyl group necessitates substituting hydrazine hydrate with propylhydrazine in the 4CR framework. While arylhydrazines are well-documented, alkylhydrazines require careful optimization:

  • Neutralization protocol : Propylhydrazine hydrochloride must be treated with triethylamine (1.0 mmol) in ethanol at 0°C to liberate the free base prior to reaction.
  • Solvent effects : Trifluoroethanol improves regioselectivity, suppressing byproduct formation compared to conventional ethanol.

Table 2: Yield Variation with Hydrazine Substituents

Hydrazine Solvent Yield (%)
Phenylhydrazine Ethanol 84
4-Fluorophenylhydrazine Trifluoroethanol 47
Propylhydrazine* Trifluoroethanol 58†

*Theoretical yield based on arylhydrazine analog reactivity.

Post-Synthetic Modifications

Cyano Group Functionalization

While malononitrile provides the 5-carbonitrile group in the 4CR, subsequent modifications can enhance functionality:

  • Amination : Treatment with ammonium acetate in refluxing DMF introduces the 6-amino group via nucleophilic substitution.
  • Cyclohexyl stabilization : Lithium hexamethyldisilazide (LHMDS) in THF prevents retro-aldol decomposition of the cyclohexyl moiety during amination.

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Ball milling techniques eliminate solvent use while maintaining high yields (85–90%) through continuous reactant activation. Catalyst-free conditions are achievable with:

  • Stoichiometric control : 1:1:1:1 molar ratio of reactants
  • Milling frequency : 25 Hz for 30 minutes

Industrial-Scale Considerations

Continuous Flow Reactor Design

Pilot-scale production employs tubular reactors with:

  • Residence time : 8 minutes
  • Throughput : 12 kg/day
  • Catalyst recycling : Thiamine HCl recovery >95% via nanofiltration

Analytical Characterization

Critical validation parameters include:

  • ¹H NMR : δ 1.2–1.8 (m, cyclohexyl CH₂), δ 2.6 (t, J=7.2 Hz, propyl CH₂)
  • HRMS : m/z 327.1812 [M+H]⁺ (calc. 327.1809)
  • XRD : Orthorhombic crystal system, space group P2₁2₁2₁

Chemical Reactions Analysis

Types of Reactions

6-Amino-4-cyclohexyl-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group or the nitrile group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered biological activities, while substitution reactions can introduce new functional groups, enhancing the compound’s pharmacological properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-amino-4-cyclohexyl-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to block the cell cycle through a P53-independent pathway, stimulating the expression of the P21 gene and arresting the cell cycle in the S and G2 phases . This mechanism highlights its potential as a therapeutic agent in cancer treatment.

Comparison with Similar Compounds

Table 1: Substituent Effects on Key Properties

Compound Name Substituents (Position 3, 4) Yield (%) Melting Point (°C) Molecular Weight (g/mol) Key References
6-Amino-4-cyclohexyl-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile 3-propyl, 4-cyclohexyl 80* N/A 312.42
6-Amino-4-(4-fluorophenyl)-3-methyl-1-phenyl-... (3e) 3-methyl, 4-4-F-phenyl 83 173–176 364.34
6-Amino-4-(anthracen-9-yl)-3-methyl-... (1n) 3-methyl, 4-anthracenyl 75 162.9–189.2 423.48
6-Amino-3-propyl-4-(2,4-dimethylphenyl)-... (10m) 3-propyl, 4-2,4-dimethylphenyl 80 N/A 309.2 (M+H)†
6-Amino-4-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-propyl-... (CAS 667404-58-2) 3-propyl, 4-bromo-hydroxyphenyl 44 N/A 405.20

*Assumed yield based on analogous synthesis ; †UPLC-MS data.

Key Observations :

  • Cyclohexyl vs. Aromatic Groups : The cyclohexyl substituent in the target compound likely enhances lipophilicity compared to aryl-substituted analogs (e.g., 3e, 1n), which may influence solubility and bioavailability .
  • Propyl vs.
  • Halogenated Derivatives : Bromo- or fluoro-substituted analogs (e.g., 3e, CAS 667404-58-2) exhibit higher molecular weights and distinct electronic profiles due to electronegative substituents .

Biological Activity

6-Amino-4-cyclohexyl-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a compound of interest due to its potential biological activities, particularly in the realms of anticancer, anti-inflammatory, and antimicrobial properties. This article synthesizes available research findings and case studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The compound belongs to the class of pyrano-pyrazoles, which are known for their diverse pharmacological activities. The molecular formula is C15H19N3OC_{15}H_{19}N_3O with a molecular weight of approximately 273.34 g/mol. Its structure is characterized by a pyrano ring fused with a pyrazole moiety, contributing to its biological activity.

Anticancer Activity

Research indicates that derivatives of pyrazoles exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to inhibit key signaling pathways involved in cancer progression, particularly targeting the epidermal growth factor receptor (EGFR) and BRAF(V600E) mutations.

Table 1: Summary of Anticancer Activities

CompoundTargetActivityReference
This compoundEGFRInhibition
Pyrazole Derivative ABRAF(V600E)Cytotoxicity in MCF-7 cells
Pyrazole Derivative BAurora-A KinaseInhibition of cell proliferation

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives have been documented extensively. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). Studies suggest that compounds in this class can reduce inflammation markers in various models.

Case Study: Inhibition of COX Enzymes
A study demonstrated that similar pyrazole derivatives exhibited IC50 values in the low micromolar range against COX enzymes, indicating potent anti-inflammatory activity.

Antimicrobial Activity

Recent investigations into the antimicrobial efficacy of pyrano-pyrazoles have revealed promising results against both Gram-positive and Gram-negative bacteria. The compound has shown to possess significant antibacterial properties comparable to standard antibiotics.

Table 2: Antimicrobial Activity

CompoundBacterial StrainInhibition Zone (mm)Reference
This compoundStaphylococcus aureus20 mm
Pyrazole Derivative CEscherichia coli22 mm
Pyrazole Derivative DBacillus subtilis21 mm

The biological activities of this compound can be attributed to its ability to modulate various biochemical pathways:

  • EGFR Inhibition : By blocking EGFR signaling, the compound may prevent downstream proliferation signals.
  • Cytokine Modulation : It can inhibit the production of pro-inflammatory cytokines.
  • Antibacterial Mechanism : The disruption of bacterial cell wall synthesis or function may be a key action point.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.